molecular formula C12H11F3N2O3 B14009057 Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate CAS No. 1494-99-1

Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate

Cat. No.: B14009057
CAS No.: 1494-99-1
M. Wt: 288.22 g/mol
InChI Key: FKWOGNJCODRLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,4,4-trifluoro-3-oxo-2-[(E)-phenyldiazenyl]butanoate (C₁₂H₁₁F₃N₂O₃) is a fluorinated β-keto ester featuring a trifluoromethyl group at the 4-position, a 3-oxo (keto) group, and an (E)-configured phenyldiazenyl substituent at the 2-position. This compound is structurally distinct due to the combination of electron-withdrawing groups (trifluoromethyl and keto) and the azo (diazenyl) moiety, which confer unique chemical and physical properties. The molecular weight is approximately 288.2 g/mol, inferred from its formula .

The phenyldiazenyl group (N=N–Ph) is a hallmark of azo compounds, which are widely studied for applications in coordination chemistry (e.g., as ligands in metal complexes) and as precursors for dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with a diazonium salt derived from aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Formation of Diazonium Salt: Aniline is treated with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with ethyl 4,4,4-trifluoroacetoacetate in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl carbons in this compound are prime targets for nucleophilic attack. The α-keto ester group undergoes substitution with amines, hydrazines, and other nucleophiles:

  • Reaction with phenylhydrazine : Forms pyrazole derivatives via cyclocondensation. For example, under acidic conditions (e.g., concentrated H₂SO₄ or HCl in ethanol), the compound reacts with phenylhydrazine to yield 1-phenyl-3-trifluoromethyl-1H-pyrazol-5-ol with yields up to 98% .

  • Reaction with aniline : Produces quinolinone derivatives when heated at 110°C, followed by treatment with sulfuric acid (yields: 44–46.5% ) .

Key factor : The trifluoromethyl group enhances electrophilicity at the β-keto position, accelerating nucleophilic addition.

Cyclocondensation Reactions

The compound participates in cyclization reactions to form heterocyclic frameworks. Representative examples include:

Product FormedConditionsYieldCitation
1-Phenyl-3-trifluoromethylpyrazolePhenylhydrazine, acetic acid, 80°C98.0%
5-Hydroxy-1H-quinolin-2-oneAniline, H₂SO₄, 90°C44%
Pyrazol-5-ol derivativesEthanol, reflux, 12h92%

Mechanistic insight : The reaction proceeds via initial hydrazone formation, followed by acid-catalyzed cyclization .

Solvent and Temperature Effects

Kinetic studies highlight the influence of reaction parameters:

  • Solvent polarity : Polar solvents (e.g., acetic acid) improve reaction rates due to stabilization of charged intermediates .

  • Temperature : Optimal yields are achieved at elevated temperatures (80–110°C), as seen in cyclocondensation reactions .

Functional Group Transformations

Comparative Reactivity

Replacing the diazenyl group with other substituents (e.g., p-tolyl) alters reactivity patterns. For instance, Ethyl 4,4,4-trifluoro-3-oxo-2-(p-tolyl)butanoate shows similar cyclization tendencies but with modified electronic effects due to the methyl group .

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The diazenyl group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

The compound is compared below with structurally related esters, focusing on substituent effects, reactivity, and applications.

Structural and Functional Group Variations

Compound Name Substituents at Position 2 Substituents at Position 3/4 Key Functional Groups Molecular Weight (g/mol)
Ethyl 4,4,4-trifluoro-3-oxo-2-[(E)-phenyldiazenyl]butanoate (E)-Phenyldiazenyl 4,4,4-Trifluoro, 3-oxo Azo, β-keto ester, CF₃ 288.2
Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate Methyl 4,4,4-Trifluoro, 3-oxo β-keto ester, CF₃ 198.1
Ethyl 3-oxo-2-(2-phenylhydrazono)butanoate Phenylhydrazono 3-oxo Hydrazone, β-keto ester 248.3
Ethyl 2,4-diphenylacetoacetate Phenyl, Phenyl (at positions 2 and 4) 3-oxo β-keto ester, diaryl substituents 282.3
Ethyl 2-phenylacetoacetate Phenyl 3-oxo β-keto ester 206.2

Key Comparisons

Volatility and Solubility

  • The trifluoromethyl group in the target compound reduces volatility compared to non-fluorinated esters (e.g., ethyl butanoate, MW 116 g/mol), which are highly volatile and used in flavor industries .
  • The diazenyl group increases molecular weight and polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to simpler esters like ethyl 2-methyl-3-oxobutanoate .

Chemical Reactivity

  • Azo Group Reactivity: The (E)-phenyldiazenyl group enables coordination with transition metals (e.g., platinum in alkynylplatinum(II) complexes) . This contrasts with hydrazone-containing analogs (e.g., ethyl 3-oxo-2-(2-phenylhydrazono)butanoate), which are more prone to tautomerism .
  • Keto-Enol Tautomerism: The 3-oxo group facilitates keto-enol interconversion, but the electron-withdrawing CF₃ group stabilizes the keto form, reducing enol content compared to non-fluorinated β-keto esters .

Research Findings and Data

Stability Under Thermal Conditions

  • Fluorinated β-keto esters (e.g., this compound) exhibit higher thermal stability than non-fluorinated analogs. For example, ethyl hexanoate (peak 9 in ) degrades after multiple washings, whereas fluorinated esters resist decomposition under similar conditions .

Biological Activity

Ethyl 4,4,4-trifluoro-3-oxo-2-[(E)-phenyldiazenyl]butanoate (CAS No. 1494-99-1) is a fluorinated compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11F3N2O3, with a molecular weight of approximately 288.22 g/mol. The structure features a trifluoromethyl group and an azo linkage, which are known to influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC12H11F3N2O3
Molecular Weight288.22 g/mol
Density1.3 g/cm³
Boiling Point284.7 °C
Flash Point126 °C

This compound can be synthesized via a condensation reaction involving ethyl trifluoroacetoacetate and phenylhydrazine. This reaction typically occurs under reflux conditions in an alcoholic solvent, yielding the desired compound with good purity and yield .

The biological activity of this compound is thought to be linked to its ability to interact with various biological targets, potentially modulating enzymatic activities or influencing cell signaling pathways. The presence of the trifluoromethyl group may enhance lipophilicity and metabolic stability, which are critical for biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of azo compounds were evaluated for their antimicrobial activity against various pathogens. The results indicated that certain derivatives showed moderate to good activity against bacterial strains .

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed on several derivatives of fluorinated compounds, revealing that some exhibit selective toxicity towards cancer cell lines while sparing normal cells. These findings suggest potential applications in cancer therapy .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of trifluoromethyl-substituted azo compounds highlighted that derivatives similar to this compound showed IC50 values comparable to established antibiotics against resistant strains of bacteria .
  • Cytotoxicity Profiles : A study focusing on the cytotoxic effects of various substituted hydrazones found that some compounds exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing ethyl 4,4,4-trifluoro-3-oxo-2-[(E)-phenyldiazenyl]butanoate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via diazo-coupling reactions between ethyl 4,4,4-trifluoro-3-oxobutanoate derivatives and aryl diazonium salts. A reflux-based protocol using absolute ethanol as a solvent with catalytic acetic acid is commonly employed (e.g., as described in analogous triazole synthesis ). Optimization should focus on:

  • Temperature control : Reflux at 78–80°C ensures efficient coupling without decomposition.
  • pH adjustment : Acetic acid (5 drops per 0.001 mol substrate) stabilizes intermediates.
  • Reaction time : Extended reflux (4–6 hours) improves yield but risks side reactions like hydrolysis of the ester group.
  • Workup : Rapid solvent evaporation under reduced pressure minimizes degradation .

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?

Methodological Answer:

  • IR spectroscopy : Identify key functional groups:
    • C=O (3-oxo group) at ~1700–1750 cm⁻¹.
    • N=N (diazenyl) at ~1450–1600 cm⁻¹.
  • ¹H/¹³C NMR : Assign signals for trifluoromethyl (δ ~110–120 ppm in ¹³C), ester carbonyl (δ ~165–170 ppm), and aromatic protons (δ ~7.2–7.8 ppm for phenyldiazenyl).
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., E/Z configuration of the diazenyl group) using SHELX-based refinement .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed tautomeric or conformational states of this compound?

Methodological Answer: Conflicting computational models (e.g., keto-enol tautomerism or rotational isomers) can be resolved via:

  • ORTEP-3 visualization : Generate thermal ellipsoid plots to assess bond lengths and angles .
  • SHELXL refinement : Use high-resolution (<1.0 Å) data to refine hydrogen atom positions and electron density maps. Challenges include:
    • Overlapping peaks due to trifluoromethyl rotation.
    • Low occupancy of minor tautomers, requiring disorder modeling .
  • Validation metrics : R-factors (<5%) and Fit parameter (<1.1) ensure reliability .

Q. What mechanistic insights explain the reactivity of the trifluoro-3-oxo moiety in nucleophilic additions or cyclocondensations?

Methodological Answer: The electron-withdrawing trifluoromethyl group enhances electrophilicity at the 3-oxo carbon, enabling:

  • Nucleophilic attack : Hydrazines or amines form hydrazones or enamine derivatives (e.g., as in pyrazole synthesis via ethyl 4-chloro-3-oxobutanoate ).
  • Cyclocondensation : With ortho-phenylenediamines, the 3-oxo group participates in heterocycle formation (e.g., benzimidazoles), with kinetics influenced by solvent polarity and temperature .
  • Competing pathways : Fluorine’s inductive effect may suppress enolization, favoring direct substitution over keto-enol tautomerism .

Q. How do solvent and substituent effects influence the compound’s fluorescence or UV-Vis absorption properties?

Methodological Answer:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize charge-transfer transitions (phenyldiazenyl → trifluoro-3-oxo), red-shifting absorption bands.
  • Substituent effects : Electron-donating groups on the phenyl ring enhance π→π* transitions (λmax ~350–400 nm).
  • Fluorescence quenching : Protic solvents (e.g., ethanol) reduce quantum yield via hydrogen bonding with the carbonyl group .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported yields for diazo-coupling reactions involving this compound?

Methodological Answer: Conflicting yields may arise from:

  • Diazonium salt stability : Fast addition at 0–5°C minimizes decomposition.
  • Steric hindrance : Bulky substituents on the phenyl ring reduce coupling efficiency.
  • Analytical errors : Use HPLC or GC-MS to quantify purity, as crude yields overestimate actual product .

Q. Experimental Design Guidelines

Q. What controls are essential for validating synthetic reproducibility?

Methodological Answer:

  • Negative controls : Omit diazonium salt to confirm no self-coupling.
  • Isotopic labeling : Use ¹⁵N-labeled hydrazines to track diazenyl group incorporation via NMR.
  • In situ monitoring : Employ FT-IR or Raman spectroscopy to detect intermediate formation .

Properties

CAS No.

1494-99-1

Molecular Formula

C12H11F3N2O3

Molecular Weight

288.22 g/mol

IUPAC Name

ethyl 4,4,4-trifluoro-3-oxo-2-phenyldiazenylbutanoate

InChI

InChI=1S/C12H11F3N2O3/c1-2-20-11(19)9(10(18)12(13,14)15)17-16-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

FKWOGNJCODRLLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C(F)(F)F)N=NC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.